molecular formula C8H7NO3 B1589944 3-Methyl-2-nitrobenzaldehyde CAS No. 5858-27-5

3-Methyl-2-nitrobenzaldehyde

Cat. No. B1589944
CAS No.: 5858-27-5
M. Wt: 165.15 g/mol
InChI Key: HAGUMWGXABFJMN-UHFFFAOYSA-N
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Patent
US07618980B2

Procedure details

To a solution of 3-methyl-2-nitrobenzyl alcohol (16.7 g, 100 mmol) in 300 mL of benzene was added activated manganese (IV) oxide (43.5 g, 500 mmol). The resulting mixture was stirred at 80° C. for 24 h. The reaction mixture was allowed to cool and then was filtered through a pad of Celite and concentrated in vacuo to afford 16.2 g of 3-methyl-2-nitrobenzaldehyde, which was pure enough to be used without purification.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6]>C1C=CC=CC=1.[O-2].[Mn+4].[O-2]>[CH3:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
CC=1C(=C(CO)C=CC1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
43.5 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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